

3-Hydroxy-5-methylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxy-5-methylbenzonitrile**

Cat. No.: **B1358150**

[Get Quote](#)

An In-Depth Technical Guide to **3-Hydroxy-5-methylbenzonitrile**

Abstract

This technical guide provides a comprehensive overview of **3-Hydroxy-5-methylbenzonitrile** (CAS No. 95658-81-4), a bifunctional aromatic compound of significant interest in synthetic chemistry. By virtue of its hydroxyl and nitrile functionalities, this molecule serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document details its fundamental physicochemical properties, spectroscopic characteristics, a validated synthetic protocol, and critical safety information, designed for researchers, chemists, and professionals in drug development.

Molecular and Physicochemical Properties

3-Hydroxy-5-methylbenzonitrile, also known as 3-cyano-5-methylphenol, is a substituted aromatic compound. The presence of a hydroxyl group (a hydrogen bond donor and weak acid), a nitrile group (a strong dipole and precursor to other functional groups), and a methyl group on the benzene ring imparts a unique combination of reactivity and physical properties.

The fundamental properties of this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	[1] [2] [3] [4] [5]
Molecular Weight	133.15 g/mol	[1] [4] [5] [6]
IUPAC Name	3-hydroxy-5-methylbenzonitrile	[1] [7]
CAS Number	95658-81-4	[1] [3] [4] [5]
Synonyms	3-Cyano-5-methylphenol, 3-CYANO-5-HYDROXYTOLUENE	[1] [3] [4]
Physical Form	Solid	[7]
Monoisotopic Mass	133.052763847 Da	[1] [2]

Molecular Structure Diagram

Caption: 2D structure of **3-Hydroxy-5-methylbenzonitrile**.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized **3-Hydroxy-5-methylbenzonitrile**. While a dedicated spectrum for this specific molecule is not provided, the expected signals can be inferred from its functional groups and data from analogous compounds.[\[8\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak for the hydroxyl (O-H) stretch will appear around 3200-3600 cm⁻¹. The nitrile (C≡N) group will exhibit a sharp, intense absorption in the 2220-2240 cm⁻¹ region.[\[8\]](#) Aromatic C=C stretching vibrations will be observed in the 1400-1650 cm⁻¹ range, while the methyl C-H stretch will be found around 2900-3050 cm⁻¹.[\[8\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum will feature distinct signals corresponding to the different hydrogen environments. The aromatic protons will appear as multiplets in the δ 6.5-7.5 ppm range. The methyl (CH₃) protons will present as a singlet around δ 2.0-2.5 ppm. The

phenolic hydroxyl (OH) proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

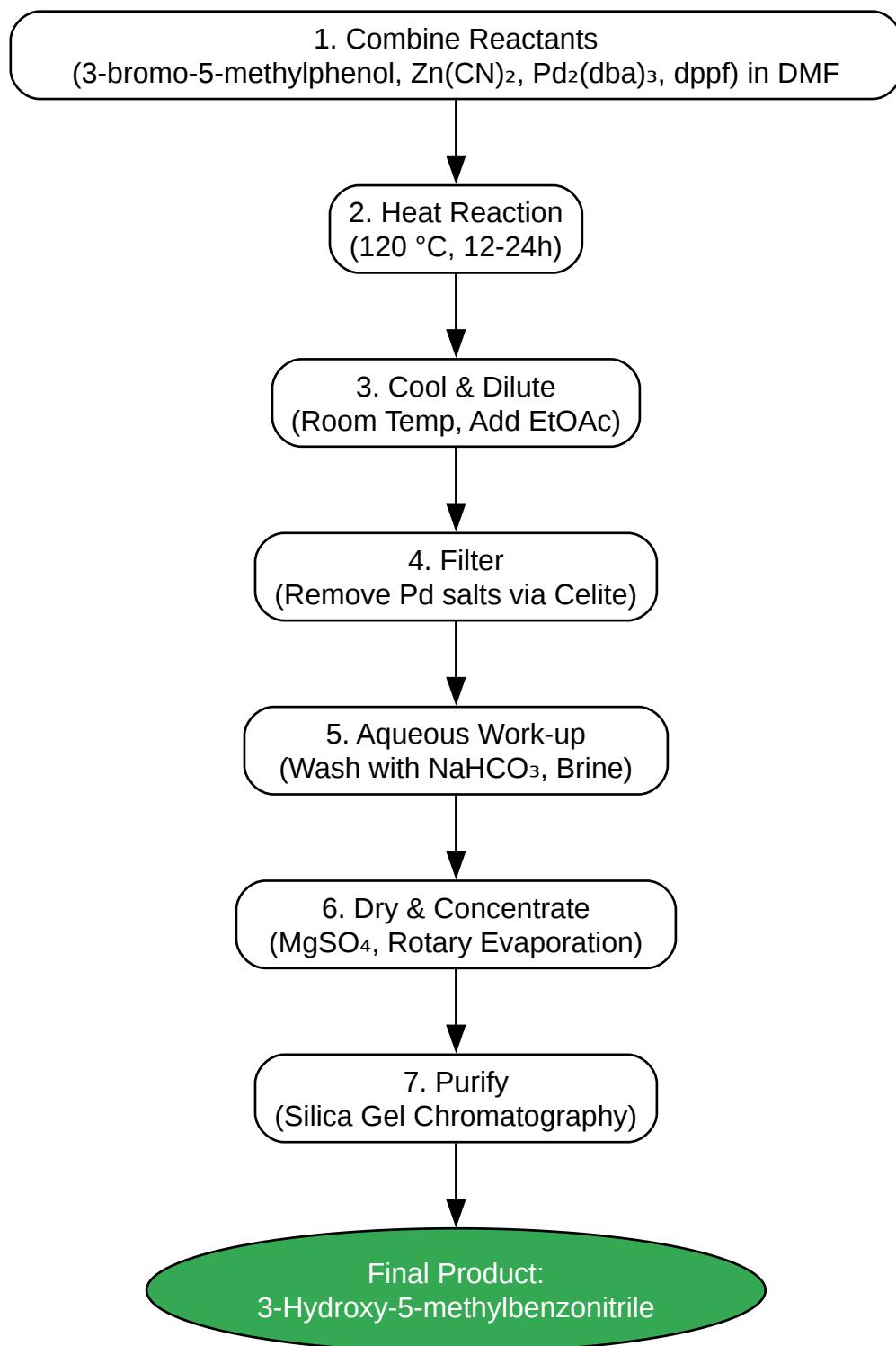
- ^{13}C NMR: The carbon spectrum will show eight distinct signals. The nitrile carbon is typically found in the δ 110-125 ppm range.^[8] The aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The methyl carbon will appear upfield, typically around δ 20-25 ppm.

Synthesis and Purification

The synthesis of **3-Hydroxy-5-methylbenzonitrile** can be approached through several routes. A common and reliable method involves the cyanation of a corresponding aryl halide or diazonium salt. A plausible laboratory-scale protocol starting from 3-bromo-5-methylphenol is described below. This choice is based on the high efficiency of palladium-catalyzed cross-coupling reactions for forming C-CN bonds.^[9]

Experimental Protocol: Palladium-Catalyzed Cyanation

Objective: To synthesize **3-Hydroxy-5-methylbenzonitrile** from 3-bromo-5-methylphenol.


Materials:

- 3-bromo-5-methylphenol
- Zinc cyanide ($\text{Zn}(\text{CN})_2$)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-methylphenol (1.0 eq), zinc cyanide (0.6 eq), $\text{Pd}_2(\text{dba})_3$ (0.02 eq), and dppf (0.08 eq).
- Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents.
- Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble palladium salts.
- Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO_3 and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **3-Hydroxy-5-methylbenzonitrile**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Hydroxy-5-methylbenzonitrile**.

Applications and Research Interest

Benzonitrile derivatives are crucial intermediates in organic synthesis.^[9] The nitrile group is highly versatile and can be converted into amines, amides, carboxylic acids, or tetrazoles, providing access to a wide range of chemical entities.^[9]

- Pharmaceutical Scaffolding: The **3-hydroxy-5-methylbenzonitrile** moiety can be found in scaffolds for developing novel therapeutic agents. The phenol group can act as a hydrogen bond donor, interacting with biological targets, while the nitrile can be a key pharmacophoric element or a synthetic handle for further elaboration.
- Agrochemicals: Substituted benzonitriles are used in the synthesis of herbicides and pesticides. The specific substitution pattern of this molecule makes it a candidate for creating new agrochemical compounds.
- Materials Science: The rigid aromatic structure and polar functional groups make it a useful precursor for synthesizing liquid crystals, polymers, and other advanced materials.

Safety and Handling

3-Hydroxy-5-methylbenzonitrile is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.^{[1][6]}

- GHS Hazard Statements:
 - H302: Harmful if swallowed.^{[1][7]}
 - H312: Harmful in contact with skin.^[1]
 - H315: Causes skin irritation.^{[1][7]}
 - H319: Causes serious eye irritation.^{[1][7]}
 - H332: Harmful if inhaled.^[1]
 - H335: May cause respiratory irritation.^{[1][7]}
- Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and ensure thorough washing after handling.^{[6][7]}

- Extinguishing Media: In case of fire, use dry chemical, foam, carbon dioxide, or water spray. Combustion may produce toxic fumes, including nitrogen oxides and cyanide compounds.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-5-methylbenzonitrile | C8H7NO | CID 21949823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-hydroxy-5-methylbenzonitrile (C8H7NO) [pubchemlite.lcsb.uni.lu]
- 3. molbase.com [molbase.com]
- 4. 3-Hydroxy-5-methylbenzonitrile - CAS:95658-81-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. capotchem.com [capotchem.com]
- 6. 3-Hydroxy-5-Methylbenzonitrile MSDS/SDS | Supplier & Distributor [nj-finechem.com]
- 7. 3-Hydroxy-5-methylbenzonitrile | 95658-81-4 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [3-Hydroxy-5-methylbenzonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1358150#3-hydroxy-5-methylbenzonitrile-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com